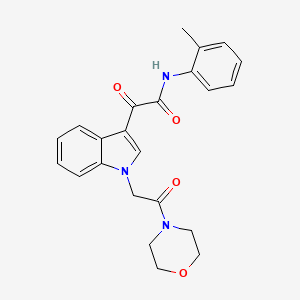

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

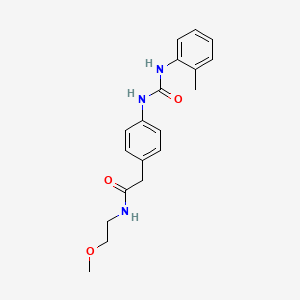

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds that include morpholino groups and acetamide functionalities. These types of compounds have been studied for various applications, including their potential use as antifungal agents and their spectral properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, involves the condensation of chloroacetamides with morpholine in the presence of anhydrous potassium carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the chloroacetamide and morpholine precursors to match the desired indolyl and o-tolyl structural components.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry . For the compound , a detailed structural analysis would likely involve similar techniques, potentially supplemented by X-ray crystallography to determine the precise three-dimensional arrangement of atoms, as was done for 2-(diphenylmethylamino)acetamide .

Chemical Reactions Analysis

The reactivity of the morpholino acetamide derivatives can be inferred from studies on related compounds. For instance, the transformation of 2-(alkylamino)acetamides to their corresponding morpholin-2-ones has been observed and is thermodynamically favored . This suggests that the compound may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and elemental composition, of related compounds have been determined and can provide insight into the stability and purity of the synthesized materials . The chemical properties, including plasmatic stability and reactivity, are crucial for the potential therapeutic applications of these compounds. For example, modifications to the morpholin-2-one core have been shown to improve plasmatic stability while retaining antifungal activity .

Mechanism of Action

Target of Action

The compound, also known as N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, primarily targets indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the catabolism of tryptophan, an essential amino acid .

Mode of Action

The compound acts as a modulator of IDO and/or TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan . This results in the preservation of tryptophan levels and a decrease in the formation of kynurenine pathway (KP) metabolites .

Biochemical Pathways

The compound affects the kynurenine pathway (KP), which is responsible for the catabolism of tryptophan . By inhibiting IDO and/or TDO, the compound prevents the conversion of tryptophan into kynurenine, a key step in the KP . This can lead to a decrease in the production of downstream KP metabolites, which are known to modulate the activity of the mammalian immune, reproductive, and central nervous systems .

Result of Action

By inhibiting the degradation of tryptophan, the compound can potentially modulate the activity of the immune, reproductive, and central nervous systems . This could have therapeutic implications for conditions that benefit from the preservation of tryptophan levels .

properties

IUPAC Name |

N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-6-2-4-8-19(16)24-23(29)22(28)18-14-26(20-9-5-3-7-17(18)20)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZJEUIEJXJZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)